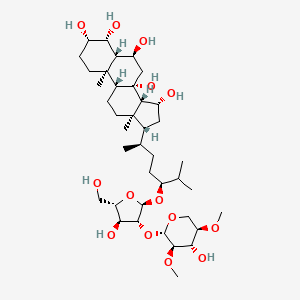![molecular formula C12H16N2O3S2 B1203311 2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)
2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Synthesis
2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester has been explored in the context of organic synthesis. For instance, it has been used in the 1,3-dipolar cycloaddition reactions, forming various esters and derivatives with potential applications in chemical synthesis (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, it has been involved in the synthesis of novel substituted thiophene-4-styryl disperse dyes, showing its versatility in dye formation (Rangnekar & Sabnis, 2007).
2. Role in Heterocyclic Chemistry
This compound plays a significant role in heterocyclic chemistry. It has been used in the synthesis of 4,6-bis(dimethylamino)thieno[2,3-b]pyridines, a process demonstrating its utility in creating complex heterocyclic structures (Pedersen & Carlsen, 1977). Further, its applications extend to the synthesis of thiazolecarboxylic acid derivatives, indicating its broad utility in synthesizing various heterocyclic compounds (Dovlatyan et al., 2004).
3. Utility in Medicinal Chemistry
In medicinal chemistry, this compound has been involved in synthesizing pyrrole-1-acetic acids, which are explored as potential anti-inflammatory agents (Ross & Sowell, 1987). It has also been used in synthesizing ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose, showcasing its importance in developing biologically active molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Eigenschaften
Produktname |
2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester |
|---|---|
Molekularformel |
C12H16N2O3S2 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
ethyl 2-(acetylcarbamothioylamino)-5-ethylthiophene-3-carboxylate |
InChI |
InChI=1S/C12H16N2O3S2/c1-4-8-6-9(11(16)17-5-2)10(19-8)14-12(18)13-7(3)15/h6H,4-5H2,1-3H3,(H2,13,14,15,18) |
InChI-Schlüssel |
ZEEQQOSXJRSPPM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(S1)NC(=S)NC(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1203246.png)
![3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid](/img/structure/B1203247.png)

